molecular formula C15H10N2 B3362276 2-phenyl-1H-indole-5-carbonitrile CAS No. 96887-11-5

2-phenyl-1H-indole-5-carbonitrile

Cat. No.: B3362276
CAS No.: 96887-11-5
M. Wt: 218.25 g/mol
InChI Key: IYFJGCSGRAMZRA-UHFFFAOYSA-N
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Description

2-Phenyl-1H-indole-5-carbonitrile is a heterocyclic aromatic compound featuring an indole core substituted with a phenyl group at the 2-position and a nitrile group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-1H-indole-5-carbonitrile typically involves the following steps:

    Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with a suitable ketone or aldehyde to form the indole core.

    Nitrile Introduction: The nitrile group can be introduced via a Sandmeyer reaction, where an amino group on the indole ring is converted to a nitrile using copper(I) cyanide.

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency and selectivity of the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form various oxidized derivatives.

    Reduction: Reduction of the nitrile group can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or sulfonated indole derivatives.

Scientific Research Applications

2-Phenyl-1H-indole-5-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and materials with specific electronic properties.

Mechanism of Action

The mechanism by which 2-phenyl-1H-indole-5-carbonitrile exerts its effects depends on its interaction with molecular targets:

    Molecular Targets: It can bind to various enzymes and receptors, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

    2-Phenylindole: Lacks the nitrile group, making it less reactive in certain chemical reactions.

    5-Cyanoindole: Similar structure but without the phenyl group, affecting its biological activity and chemical properties.

Uniqueness: 2-phenyl-1H-indole-5-carbonitrile is unique due to the presence of both the phenyl and nitrile groups, which confer distinct reactivity and potential biological activity compared to its analogs.

This comprehensive overview highlights the significance of this compound in various fields of research and its potential for future applications

Properties

IUPAC Name

2-phenyl-1H-indole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2/c16-10-11-6-7-14-13(8-11)9-15(17-14)12-4-2-1-3-5-12/h1-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFJGCSGRAMZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445737
Record name 2-Phenyl-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96887-11-5
Record name 2-Phenyl-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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